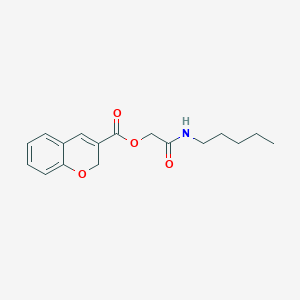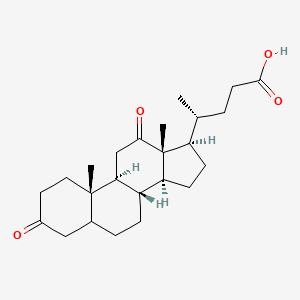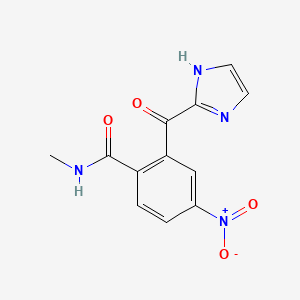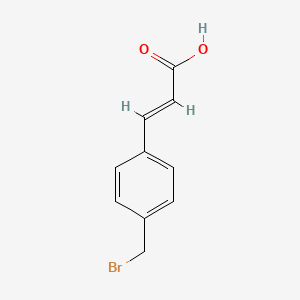
(1S,2R)-Triethyl 1,2-dihydroxypropane-1,2,3-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R)-Triethyl 1,2-dihydroxypropane-1,2,3-tricarboxylate is an organic compound with a complex structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-Triethyl 1,2-dihydroxypropane-1,2,3-tricarboxylate typically involves the esterification of a tricarboxylic acid precursor with ethanol under acidic conditions. The reaction is carried out by refluxing the tricarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R)-Triethyl 1,2-dihydroxypropane-1,2,3-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Aplicaciones Científicas De Investigación
(1S,2R)-Triethyl 1,2-dihydroxypropane-1,2,3-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1S,2R)-Triethyl 1,2-dihydroxypropane-1,2,3-tricarboxylate involves its interaction with specific molecular targets. The compound’s hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (1S,2R)-Diethyl 1,2-dihydroxypropane-1,2,3-tricarboxylate
- (1S,2R)-Triethyl 1,2-dihydroxybutane-1,2,3-tricarboxylate
- (1S,2R)-Triethyl 1,2-dihydroxypropane-1,2,4-tricarboxylate
Uniqueness
(1S,2R)-Triethyl 1,2-dihydroxypropane-1,2,3-tricarboxylate is unique due to its specific stereochemistry and the presence of three ester groups. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific disciplines.
Propiedades
Fórmula molecular |
C12H20O8 |
|---|---|
Peso molecular |
292.28 g/mol |
Nombre IUPAC |
triethyl (1S,2R)-1,2-dihydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C12H20O8/c1-4-18-8(13)7-12(17,11(16)20-6-3)9(14)10(15)19-5-2/h9,14,17H,4-7H2,1-3H3/t9-,12-/m1/s1 |
Clave InChI |
HASKOPSHSOUCGC-BXKDBHETSA-N |
SMILES isomérico |
CCOC(=O)C[C@@]([C@@H](C(=O)OCC)O)(C(=O)OCC)O |
SMILES canónico |
CCOC(=O)CC(C(C(=O)OCC)O)(C(=O)OCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride](/img/structure/B12938894.png)
![5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12938896.png)
![Benzoic acid, 3-[3-(3,4-difluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12938903.png)
![tert-Butyl 8-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B12938908.png)







![6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B12938949.png)

